1-[4-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride
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Description
Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals . Piperidines, on the other hand, are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are key building blocks in the synthesis of many pharmaceuticals and have various biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazoles and piperidines has been well-studied . Benzothiazoles have a planar structure with conjugation between the benzene and thiazole rings, which may contribute to their biological activity . Piperidines have a puckered ring structure .Chemical Reactions Analysis
Benzothiazoles and piperidines can undergo various chemical reactions due to the presence of reactive sites in their structures . For example, benzothiazoles can undergo electrophilic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles and piperidines depend on their specific substituents. For example, benzothiazoles have a molecular weight of 149.213 .Mechanism of Action
Future Directions
The future directions in the research of benzothiazoles and piperidines could involve the synthesis of new derivatives with improved biological activities and lower side effects . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-methyl-1,2-benzothiazole-3-carboxylic acid with piperidine, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 4-chlorobutyraldehyde to form the desired compound.", "Starting Materials": [ "5-methyl-1,2-benzothiazole-3-carboxylic acid", "piperidine", "sodium borohydride", "4-chlorobutyraldehyde", "hydrochloric acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 5-methyl-1,2-benzothiazole-3-carboxylic acid is reacted with piperidine in methanol to form the corresponding imine.", "Step 2: The resulting imine is reduced with sodium borohydride in methanol to form the corresponding amine.", "Step 3: The resulting amine is reacted with 4-chlorobutyraldehyde in diethyl ether to form the desired compound.", "Step 4: The product is isolated as the hydrochloride salt by treatment with hydrochloric acid in diethyl ether." ] } | |
CAS RN |
2418694-92-3 |
Molecular Formula |
C16H22ClN3OS |
Molecular Weight |
339.9 |
Purity |
85 |
Origin of Product |
United States |
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